molecular formula C16H13N3O3S B4370309 Methyl 1-methyl-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 1-methyl-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B4370309
M. Wt: 327.4 g/mol
InChI Key: IXVWSAFLEYWYFN-UHFFFAOYSA-N
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Description

Methyl 2-mercapto-1-methyl-4-oxo-7-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and functional groups such as a mercapto group, a methyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction between a pyrimidine derivative and a pyridine derivative in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature may vary depending on the specific reagents used .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free conditions have been explored to enhance the efficiency of the synthesis. Catalysts like p-toluenesulfonic acid (TsOH) are commonly used to promote the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercapto-1-methyl-4-oxo-7-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxide or sulfone derivatives (oxidation), hydroxyl derivatives (reduction), and substituted aromatic compounds (substitution).

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets Methyl 1-methyl-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate apart is its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 1-methyl-4-oxo-7-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-19-13-12(14(20)18-16(19)23)10(15(21)22-2)8-11(17-13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVWSAFLEYWYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methyl-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-methyl-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 4
Methyl 1-methyl-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 1-methyl-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Methyl 1-methyl-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

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